molecular formula C8H5N3 B1621117 2-(1H-pyrrol-2-ylmethylene)malononitrile CAS No. 15031-03-5

2-(1H-pyrrol-2-ylmethylene)malononitrile

Cat. No. B1621117
CAS RN: 15031-03-5
M. Wt: 143.15 g/mol
InChI Key: TYUOTJYAWYXOSN-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-ylmethylene)malononitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Pyrrolopyridine, and it is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Pyrrolopyridine is a versatile compound that can be synthesized through various methods, and its applications range from medicinal chemistry to material science.

Scientific Research Applications

1. Electrochemical Deposition and Nanotechnology

2-(pyren-1-ylmethylene) malononitrile plays a significant role in the preparation of copper structures through electrochemical deposition. The polymer films derived from this compound, when used on indium tin oxide (ITO), exhibit defined redox behavior. This process has implications for nanotechnology, particularly in creating controllable nanostructured thin films (Nişancı, 2020).

2. Synthesis of Chromophores and Functionalized Analogues

The synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles, which are novel functionalized analogs of tricyanofuran-containing push-pull chromophores, demonstrates the compound's importance in creating new groups of chromophores. These have potential applications in various fields including photovoltaics and molecular electronics (Belikov et al., 2018).

3. Heterocyclic Compounds Synthesis

The compound is utilized in synthesizing heterocyclic compounds like pyrrole-3-carbonitrile derivatives. These compounds are known for their significant biological activities and have a broad range of applications in pharmaceuticals and agrochemicals (Ahmadi & Maddahi, 2013).

4. Pharmaceutical Synthesis

An efficient method for synthesizing pharmaceutically prospective 2-(3-amino-2,4-dicyanophenyl)pyrroles was developed using 2-(1H-pyrrol-2-ylmethylene)malononitrile. This process has implications in the pharmaceutical industry for developing new drug compounds (Gotsko et al., 2022).

5. Chemosensor Development

The synthesis of cyanide chemosensors using derivatives of this compound highlights its application in environmental monitoring. These sensors are highly sensitive and selective for detecting cyanide in aqueous solutions, potentially useful for water quality assessment (Lin et al., 2013).

properties

IUPAC Name

2-(1H-pyrrol-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUOTJYAWYXOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383641
Record name 2-(1H-pyrrol-2-ylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15031-03-5
Record name 2-(1H-pyrrol-2-ylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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